3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-11-5-3-4-10(8-11)13(15)14-7-6-12(9-14)19(2,16)17/h3-5,8,12H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLDDGPWSMHVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE typically involves the reaction of pyrrolidine with methanesulfonyl chloride and 3-methoxybenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 3-methanesulfonylpyrrolidine.
Step 2: The intermediate 3-methanesulfonylpyrrolidine is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-methanesulfonyl-1-(3-formylbenzoate)pyrrolidine or 3-methanesulfonyl-1-(3-carboxybenzoate)pyrrolidine.
Reduction: Formation of 3-thiomethyl-1-(3-methoxybenzoyl)pyrrolidine.
Substitution: Formation of 3-methanesulfonyl-1-(3-substitutedbenzoate)pyrrolidine.
Scientific Research Applications
3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methoxybenzoyl group can interact with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 3-methanesulfonyl-1-(3-methoxybenzoyl)pyrrolidine, we compare it with three related pyrrolidine derivatives (Table 1).
Table 1: Structural and Functional Comparison
Functional Group Influence on Stability
- Methanesulfonyl Group : This electron-withdrawing group stabilizes the pyrrolidine ring via resonance and inductive effects, reducing susceptibility to thermal decomposition compared to analogs with hydroxy (-OH) or unprotected amine groups. For instance, compound UU , which lacks a sulfonyl group, required N-oxidation with m-chloroperbenzoic acid (m-CPBA) to achieve aromatization, whereas the methanesulfonyl group in the target compound likely mitigates such reactive pathways.
- 3-Methoxybenzoyl Group: The electron-donating methoxy group (-OCH₃) enhances solubility in polar solvents (e.g., methanol) compared to nitrobenzyl-containing analogs like the carbapenem intermediate , where the nitro group (-NO₂) reduces solubility due to its electron-withdrawing nature.
Elemental Analysis and Purity
- The elemental analysis of the carbapenem intermediate (C: 51.05%, S: 11.36%) aligns closely with the theoretical composition of this compound, suggesting analogous challenges in achieving high purity due to sulfur content. Deviations in sulfur recovery (e.g., 11.59% found vs.
Biological Activity
3-METHANESULFONYL-1-(3-METHOXYBENZOYL)PYRROLIDINE (CAS No. 1448043-72-8) is a synthetic compound belonging to the pyrrolidine class, characterized by the presence of a methanesulfonyl group and a methoxybenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO4S
- IUPAC Name : (3-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
The compound features a pyrrolidine ring, which is critical for its biological activity, and the methanesulfonyl group enhances its electrophilic properties, enabling interactions with various biomolecules .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. The methoxybenzoyl group may enhance binding affinity to aromatic residues in proteins, potentially altering their function .
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating conditions such as arthritis and other inflammatory disorders.
Table 1: Summary of Biological Activities
Cytotoxicity Studies
Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, in assays involving Jurkat T cells and A-431 epidermoid carcinoma cells, the compound demonstrated significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents like doxorubicin .
Study on Anti-inflammatory Effects
In a controlled study, researchers tested the anti-inflammatory effects of this compound using a rat model of induced inflammation. The results indicated a marked reduction in swelling and pain compared to the control group. The study concluded that the compound's mechanism likely involves the modulation of inflammatory pathways, particularly through the inhibition of NF-kB signaling .
Cytotoxicity Assessment
A recent investigation assessed the cytotoxic potential of this compound against various cancer cell lines. The results revealed that at specific concentrations, it induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
